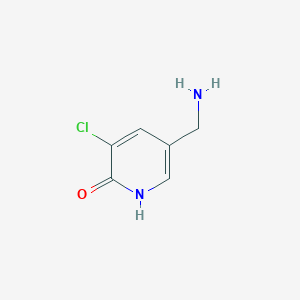

5-(氨甲基)-3-氯吡啶-2-醇

描述

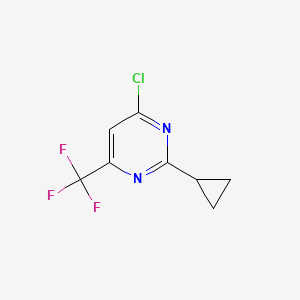

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound “5-(Aminomethyl)-3-chloropyridin-2-OL” suggests it contains an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) on a pyridine ring .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions need to be carefully planned to ensure that the desired product is formed .Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory techniques .科学研究应用

Antibacterial Agents

5-(Aminomethyl)-3-chloropyridin-2-OL: has been utilized in the development of aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics . These antibiotics are designed as potential broad-spectrum agents that could be developed into therapeutics to treat a variety of infections, including those resistant to current treatments . They also show promise against biodefense pathogens and have improved safety and pharmacokinetic properties .

Antimycobacterial Therapy

Researchers have identified that derivatives of this compound are significantly more potent against Mycobacterium abscessus (Mab) than regular spectinomycin . This is particularly important as Mab is a rapidly growing, multi-drug resistant mycobacteria, which is known to contaminate medications and medical devices .

Overcoming Antibiotic Resistance

The modified structure of 5-(Aminomethyl)-3-chloropyridin-2-OL derivatives has been shown to overcome native efflux in Mycobacterium abscessus , which is a mechanism that contributes to antibiotic resistance . This makes it a valuable candidate for further research in combating resistant bacterial strains.

Drug Safety and Pharmacokinetics

The safety profile and pharmacokinetic properties of 5-(Aminomethyl)-3-chloropyridin-2-OL derivatives have been improved compared to traditional spectinomycin. This enhancement could lead to better patient outcomes and reduced side effects in clinical applications .

Biodefense Applications

Due to its broad-spectrum antibiotic capabilities, 5-(Aminomethyl)-3-chloropyridin-2-OL and its derivatives could be developed for use in biodefense, particularly in treating infections that may arise from biological threats .

Tuberculosis Treatment

Given the compound’s effectiveness against mycobacteria, there is potential for its application in treating tuberculosis, especially in cases where the disease is caused by strains resistant to conventional drugs .

Novel Material Synthesis

While not directly related to 5-(Aminomethyl)-3-chloropyridin-2-OL , compounds with similar structures and functional groups have been explored for their potential in material science, particularly in polymer synthesis. This suggests that further research could uncover material science applications for this compound as well.

Future Research Directions

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(aminomethyl)-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSBQROWQLSLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3-chloropyridin-2-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)